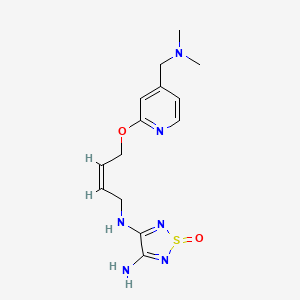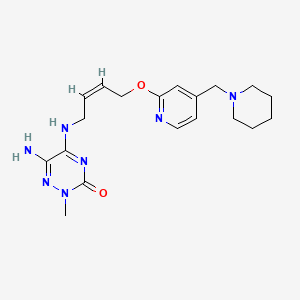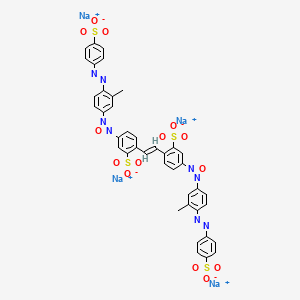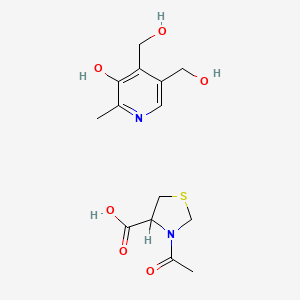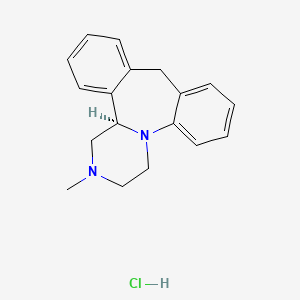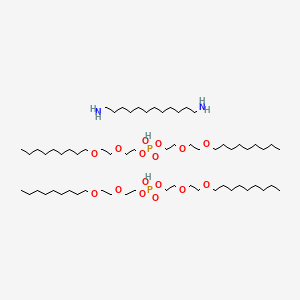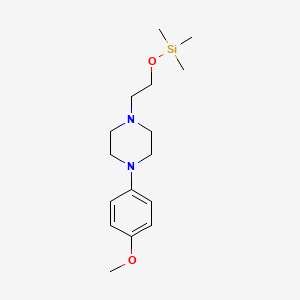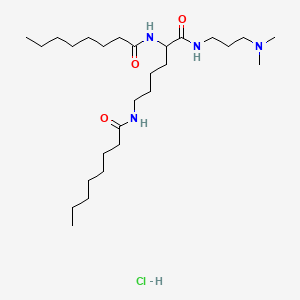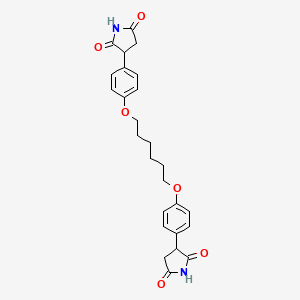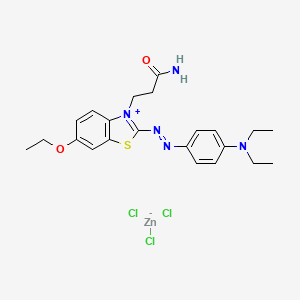
3-(3-Amino-3-oxopropyl)-2-((4-(diethylamino)phenyl)azo)-6-ethoxybenzothiazolium trichlorozincate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Amino-3-oxopropyl)-2-((4-(diethylamino)phenyl)azo)-6-ethoxybenzothiazolium trichlorozincate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothiazolium core, which is often associated with significant biological activity and industrial relevance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-3-oxopropyl)-2-((4-(diethylamino)phenyl)azo)-6-ethoxybenzothiazolium trichlorozincate typically involves multiple steps, including the formation of the benzothiazolium core, the introduction of the azo group, and the incorporation of the trichlorozincate moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Amino-3-oxopropyl)-2-((4-(diethylamino)phenyl)azo)-6-ethoxybenzothiazolium trichlorozincate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the compound, potentially altering its chemical and physical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, allowing for the modification of its chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of modified compounds with varying properties.
Aplicaciones Científicas De Investigación
3-(3-Amino-3-oxopropyl)-2-((4-(diethylamino)phenyl)azo)-6-ethoxybenzothiazolium trichlorozincate has numerous applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Amino-3-oxopropyl)-2-((4-(diethylamino)phenyl)azo)-6-ethoxybenzothiazolium trichlorozincate involves its interaction with specific molecular targets and pathways. The compound’s benzothiazolium core is known to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The azo group can also play a role in its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Amino-3-oxopropyl)-2-((4-(dimethylamino)phenyl)azo)-6-ethoxybenzothiazolium trichlorozincate
- 3-(3-Amino-3-oxopropyl)-2-((4-(diethylamino)phenyl)azo)-6-methoxybenzothiazolium trichlorozincate
- 3-(3-Amino-3-oxopropyl)-2-((4-(diethylamino)phenyl)azo)-6-ethoxybenzothiazolium dichlorozincate
Uniqueness
The uniqueness of 3-(3-Amino-3-oxopropyl)-2-((4-(diethylamino)phenyl)azo)-6-ethoxybenzothiazolium trichlorozincate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
94233-04-2 |
|---|---|
Fórmula molecular |
C22H28Cl3N5O2SZn |
Peso molecular |
598.3 g/mol |
Nombre IUPAC |
3-[2-[[4-(diethylamino)phenyl]diazenyl]-6-ethoxy-1,3-benzothiazol-3-ium-3-yl]propanamide;trichlorozinc(1-) |
InChI |
InChI=1S/C22H27N5O2S.3ClH.Zn/c1-4-26(5-2)17-9-7-16(8-10-17)24-25-22-27(14-13-21(23)28)19-12-11-18(29-6-3)15-20(19)30-22;;;;/h7-12,15H,4-6,13-14H2,1-3H3,(H-,23,28);3*1H;/q;;;;+2/p-2 |
Clave InChI |
UFZOGYWUTFUTQC-UHFFFAOYSA-L |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OCC)CCC(=O)N.Cl[Zn-](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


